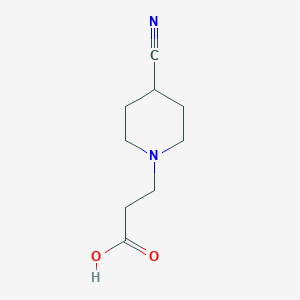
3-(4-Cyanopiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications in Alkaloid Synthesis :
- 3-(4-Cyanopiperidin-1-yl)propanoic acid derivatives have been utilized in the synthesis of bridged tetracyclic indole systems, key intermediates in the synthesis of bridged indole alkaloids, a class of compounds with significant pharmaceutical applications (Bosch, Feliz, & Bennasar, 1984).
Development of Light Stabilizers :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized for use as polymeric hindered amines light stabilizers, important for enhancing the durability and longevity of various materials (Deng Yi, 2008).
Intermediate in Drug Synthesis :
- 3-Cyanopiperidin-2,6-diones, derived from 3-(4-Cyanopiperidin-1-yl)propanoic acid, are key intermediates in the synthesis of several drugs and natural products. Their synthesis was achieved through environmentally friendly conditions, highlighting the compound's significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).
Structural Analysis in Crystallography :
- Compounds related to 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized and analyzed using single-crystal X-ray analysis, providing insights into molecular structures and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Corrosion Inhibition :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been investigated as inhibitors of mild steel corrosion, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis of Novel Urease Inhibitors :
- Novel compounds synthesized from 3-(4-Cyanopiperidin-1-yl)propanoic acid have shown potential as urease inhibitors, suggesting applications in the development of therapeutic agents (Nazir et al., 2018).
Propriétés
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



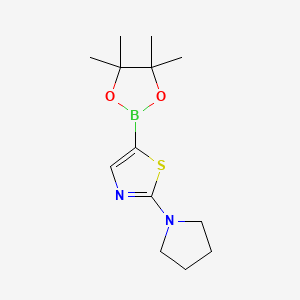
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
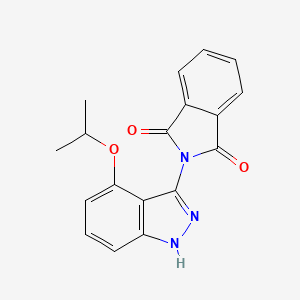

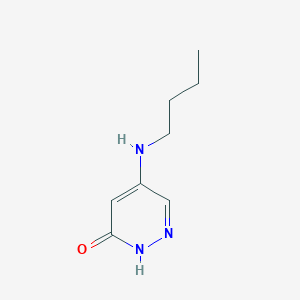
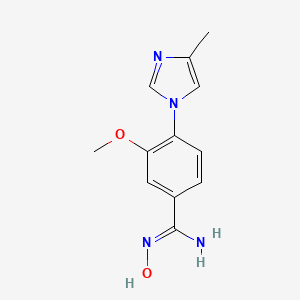
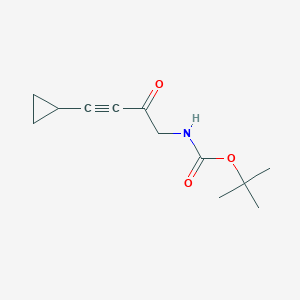

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
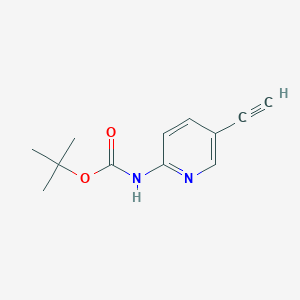

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)